2-methoxy-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzamide
Description
2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of methoxy, sulfonamido, and benzamide functional groups, which contribute to its distinct chemical properties.
Properties
Molecular Formula |
C21H20N2O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-methoxy-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]benzamide |
InChI |
InChI=1S/C21H20N2O4S/c1-15-7-13-18(14-8-15)28(25,26)23-17-11-9-16(10-12-17)22-21(24)19-5-3-4-6-20(19)27-2/h3-14,23H,1-2H3,(H,22,24) |
InChI Key |
RQEQWGBVHYVOPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminophenol to form 4-(4-methylbenzenesulfonamido)phenol. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and benzamide groups may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-(4-{4-[(4-METHOXYBENZOYL)AMINO]BENZYL}PHENYL)BENZAMIDE
- 2-METHOXY-5-((PHENYLAMINO)METHYL)PHENOL
Uniqueness
2-METHOXY-N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
